5-碘胞苷

描述

Synthesis Analysis

The synthesis of 5-iodocytidine involves specific methodologies aimed at introducing the iodine atom to the cytidine molecule effectively. One notable approach is the synthesis of an RNA phosphoramidite of 5-iodocytidine, which allows for its incorporation into RNA sequences. This process is crucial for applications in solving X-ray crystallographic phase problems and for conducting photochemical cross-linking studies (Irani & SantaLucia, 1999).

科学研究应用

寡脱氧核苷酸中的碱基配对性质:Ferrer 等人(1997)报道 5-碘胞苷因其碱基配对性质而用于寡脱氧核苷酸中,包括三螺旋形成 (Ferrer 等人,1997)。

碘化核酸:Ascoli 和 Kahan(1966)强调了它在碘化核酸、向预制的多核苷酸中引入放射性以及研究碘化碱基对核酸生物活性的影响方面的用途 (Ascoli 和 Kahan,1966)。

X 射线晶体学和光化学交联:Irani 和 SantaLucia(1999)注意到 5-碘胞苷磷酰胺在解决 X 射线晶体学相位问题和 RNA 中的光化学交联研究中的有用性 (Irani 和 SantaLucia,1999)。

核蛋白复合物的光交联:Meisenheimer 等人(1996)发现 5-碘胞苷是核蛋白复合物高产光交联的优良生色团,在 325 nm 处照射时产率高达 95% (Meisenheimer 等人,1996)。

脑成像:Dubost 等人(2012)探索了其作为使用单光子发射计算机断层扫描(SPECT)对 5-HT(4) 受体进行脑成像的配体的潜力 (Dubost 等人,2012)。

培养的人类细胞中的放射敏感性:Erikson 和 Szybalski(1963)报道将 5-碘脱氧尿苷掺入 DNA 会增强培养的人类细胞对不同能量水平的紫外线和 X 射线的辐射敏感性 (Erikson 和 Szybalski,1963)。

掺入酵母 tRNAPhe:Sprinzl 等人(1972)描述了使用 tRNA 核苷酸转移酶将 5-碘胞苷掺入酵母 tRNAPhe 的过程,有助于定量测定 3' 末端核苷酸 (Sprinzl 等人,1972)。

安全和危害

未来方向

5-Iodocytidine has been used in research for nucleic acids and nucleic acid-protein interactions . It has potential for use in the study of cytosine methyltransferases, X-ray diffraction experiments of nucleic acids and nucleic acid binding proteins, and in the study of the restriction endonucleases cleavage mechanism .

作用机制

Target of Action

5-Iodocytidine is a key tool for research in the field of nucleic acids and nucleic acid-protein interactions . It has been used in structural elucidation of mispairs with natural bases to explain their mutagenic properties, in the study of cytosine methyltransferases, and for photo-crosslinking of nucleoprotein complexes .

Mode of Action

5-Iodocytidine is an excellent chromophore for nucleoprotein photocrosslinking . The nucleoprotein complex selected for demonstrating photocrosslinking with the 5-iodocytosine chromophore was an RNA hairpin within the genome of the bacteriophage MS2 bound to a dimer of the phage coat protein . The technique is primarily selective for aromatic amino acid residues; consequently, success in crosslinking depends upon proximity of a U or T of the nucleic acid to an aromatic ring of the protein .

Biochemical Pathways

The biochemical pathways affected by 5-Iodocytidine are primarily related to nucleic acid and nucleic acid-protein interactions . The compound’s interaction with these pathways can influence the structure and function of nucleic acids and proteins, potentially affecting a wide range of biological processes.

Pharmacokinetics

The compound’s utility in research suggests that it can be effectively incorporated into nucleic acids and interact with proteins .

Result of Action

The result of 5-Iodocytidine’s action is the formation of crosslinks between nucleic acids and proteins . This can lead to changes in the structure and function of these molecules, potentially influencing various biological processes.

Action Environment

The action of 5-Iodocytidine can be influenced by various environmental factors. For instance, the yield of photocrosslinking is dependent upon a saturating protein concentration . Additionally, the compound’s action may be affected by the specific conditions under which it is used, such as the presence of other molecules, temperature, and pH.

属性

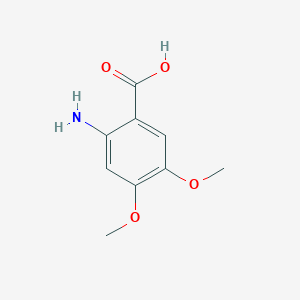

IUPAC Name |

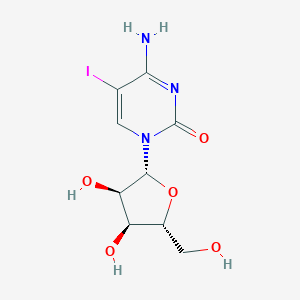

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQGJDJXUSAEMZ-UAKXSSHOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921468 | |

| Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodocytidine | |

CAS RN |

1147-23-5 | |

| Record name | Iodocytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001147235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imino-5-iodo-1-pentofuranosyl-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-Fluoresceinyl)aminocarbonyl]ethyl Mercaptan](/img/structure/B14671.png)

![3-(Carbamoylamino)-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14682.png)

![(2R)-3-amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B14685.png)

![3-[Benzyl(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B14690.png)

![2-Acetamido-3-methyl-3-nitrososulfanyl-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]butanamide](/img/structure/B14697.png)